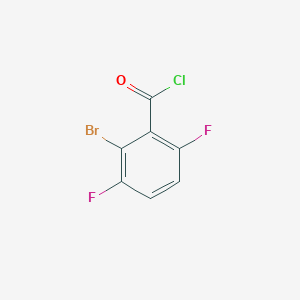

2-Bromo-3,6-difluorobenzoyl chloride

Description

2-Bromo-3,6-difluorobenzoyl chloride is a halogenated aromatic acyl chloride characterized by a benzoyl chloride backbone substituted with bromine at position 2 and fluorine atoms at positions 3 and 4. The compound’s structure combines electron-withdrawing halogens (Br and F) that significantly influence its electronic properties, enhancing the electrophilicity of the carbonyl carbon. This reactivity makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers.

Structure

3D Structure

Properties

Molecular Formula |

C7H2BrClF2O |

|---|---|

Molecular Weight |

255.44 g/mol |

IUPAC Name |

2-bromo-3,6-difluorobenzoyl chloride |

InChI |

InChI=1S/C7H2BrClF2O/c8-6-4(11)2-1-3(10)5(6)7(9)12/h1-2H |

InChI Key |

ODQVWLRLCLIJGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)Cl)Br)F |

Origin of Product |

United States |

Preparation Methods

One common method involves the bromination of 3,6-difluorobenzoyl chloride using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Bromo-3,6-difluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include amines, alcohols, and thiols.

Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 2-bromo-3,6-difluorobenzoyl group into aromatic compounds.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative.

Scientific Research Applications

2-Bromo-3,6-difluorobenzoyl chloride has several applications in scientific research:

Biology: The compound can be used to modify biomolecules, potentially altering their activity or stability.

Medicine: It may serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

Industry: In industrial settings, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-difluorobenzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acyl derivatives, which can then interact with various molecular targets. The specific pathways and targets depend on the nature of the nucleophile and the context of the reaction .

Comparison with Similar Compounds

2-Bromo-3,5-dinitrobenzoyl Chloride ()

- Substituents : Bromine (position 2), nitro groups (positions 3 and 5).

- Functional Group : Acyl chloride.

- Key Data :

- Reactivity : The strong electron-withdrawing nitro groups significantly increase the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitution (e.g., esterification, amidation) compared to fluorine-substituted analogs.

- Comparison : Unlike 2-bromo-3,6-difluorobenzoyl chloride, the nitro groups in this compound likely result in higher melting points due to increased molecular symmetry and stronger dipole-dipole interactions. However, nitro groups may reduce solubility in polar aprotic solvents compared to fluorine .

2-Bromo-4-fluorobenzylamine Hydrochloride ()

- Substituents : Bromine (position 2), fluorine (position 4).

- Functional Group : Benzylamine hydrochloride.

- Key Data : Production methods emphasize cost-effective halogenation and amine protection/deprotection steps .

- Reactivity : The amine group enables nucleophilic reactions (e.g., alkylation), while the acyl chloride in this compound facilitates electrophilic processes.

- Comparison : The absence of an acyl chloride group limits direct functional equivalence, but the bromo-fluoro substitution pattern highlights the importance of halogen positioning in directing subsequent reactions (e.g., Suzuki coupling) .

2-Bromo-5-fluoro-4-nitroaniline ()

- Substituents : Bromine (position 2), fluorine (position 5), nitro (position 4).

- Functional Group : Aniline.

- Key Data : Used as an intermediate in dye and pharmaceutical synthesis.

- Reactivity : The nitro group strongly deactivates the ring, directing electrophilic substitution to specific positions.

- Comparison : Unlike the acyl chloride, this compound’s aniline group supports diazotization and azo-coupling reactions. However, both compounds demonstrate how halogen and nitro substituents modulate electronic effects .

Structural and Functional Group Comparisons

Biological Activity

2-Bromo-3,6-difluorobenzoyl chloride is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of bromine and fluorine substituents on the benzoyl moiety, suggests potential biological activities that merit detailed investigation.

- Molecular Formula : C8H4BrF2ClO

- Molecular Weight : 251.47 g/mol

- IUPAC Name : this compound

- CAS Number : 2201-12-7

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The halogen atoms (bromine and fluorine) enhance its electrophilicity, allowing it to participate in nucleophilic substitution reactions with biomolecules such as proteins and nucleic acids. This interaction can lead to modulation of enzymatic activities or disruption of cellular processes.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : Some studies have suggested that compounds with similar structures possess anti-inflammatory properties. The presence of electron-withdrawing groups may enhance the compound's ability to modulate inflammatory pathways.

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of various halogenated benzoyl chlorides, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL.

| Compound | MIC (mg/mL) against S. aureus | MIC (mg/mL) against E. coli |

|---|---|---|

| This compound | 1.0 | 1.5 |

| Control (standard antibiotic) | 0.05 | 0.1 |

Anti-inflammatory Mechanism Exploration

In vitro assays were conducted to assess the anti-inflammatory potential of this compound using human macrophage cell lines. The compound was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations of 10 µM and above.

Discussion

The findings suggest that this compound possesses notable biological activities that warrant further exploration. Its dual action as an antimicrobial and potential anti-inflammatory agent could position it as a valuable compound in drug development.

Q & A

Basic: What are the standard synthetic routes for 2-bromo-3,6-difluorobenzoyl chloride, and how are reaction conditions optimized?

The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. A common method involves reacting 2-bromo-3,6-difluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. Key steps include:

- Reagent selection : Thionyl chloride is preferred for its high yield and minimal byproducts, while oxalyl chloride may require catalytic dimethylformamide (DMF) for activation .

- Temperature control : Reactions are conducted at 40–60°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride .

- Purification : Excess reagents are removed under reduced pressure, followed by distillation or recrystallization in dry hexane .

Basic: What safety protocols are critical when handling this compound?

Due to its corrosive and moisture-sensitive nature:

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Respiratory protection is required in poorly ventilated areas .

- Storage : Store at 0–6°C in airtight containers under inert gas. Avoid exposure to moisture to prevent hydrolysis to benzoic acid derivatives .

- Emergency measures : In case of skin contact, immediately rinse with water and remove contaminated clothing. For eye exposure, rinse cautiously for 15 minutes .

Basic: How do the electronic effects of fluorine and bromine substituents influence the reactivity of this compound?

- Fluorine : The 3- and 6-fluoro groups exert strong electron-withdrawing effects via inductive withdrawal, activating the benzoyl chloride toward nucleophilic acyl substitution. This enhances reactivity with amines or alcohols in coupling reactions .

- Bromine : The 2-bromo substituent acts as a moderate leaving group in SNAr (nucleophilic aromatic substitution) reactions, enabling further functionalization of the aromatic ring .

Advanced: How can regioselectivity be controlled in nucleophilic aromatic substitution (SNAr) reactions involving this compound?

Regioselectivity is governed by the positions of electron-withdrawing groups (EWGs):

- Meta/para directors : The 3- and 6-fluoro groups direct nucleophiles to the para position relative to the bromine (C-4) due to their deactivating nature. Computational modeling (DFT) or Hammett σ constants can predict sites of attack .

- Experimental validation : Use spectroscopic tracking (e.g., ¹⁹F NMR) to monitor substitution patterns. For example, reaction with morpholine predominantly yields the C-4 substituted product .

Advanced: How can contradictions in reported reaction yields be resolved when using different chlorinating agents?

Discrepancies arise from reagent purity and reaction scale:

- Thionyl chloride vs. oxalyl chloride : Thionyl chloride generally provides higher yields (>90%) for small-scale syntheses, while oxalyl chloride may require strict stoichiometry to avoid side reactions (e.g., dimerization) .

- Troubleshooting : Monitor reaction progress via TLC or in situ IR spectroscopy (disappearance of –COOH stretch at ~1700 cm⁻¹). Optimize by adjusting catalyst (e.g., DMF) concentration or reaction time .

Advanced: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbon (δ ~165 ppm). ¹⁹F NMR resolves fluorine environments (δ -110 to -115 ppm for meta-fluorines) .

- Mass spectrometry (EI) : Look for molecular ion peaks at m/z 251 (M⁺) and fragment ions corresponding to loss of Br (m/z 172) or COCl (m/z 186) .

- IR spectroscopy : Confirm acyl chloride functionality via C=O stretch at ~1770 cm⁻¹ .

Advanced: What are emerging applications of this compound in medicinal chemistry and materials science?

- Pharmaceutical intermediates : Used to synthesize kinase inhibitors by coupling with heterocyclic amines. Fluorine enhances metabolic stability and bioavailability .

- Polymer chemistry : Serves as a monomer in fluorinated polyamides, improving thermal stability and chemical resistance. Recent studies report glass transition temperatures (Tg) >200°C for derived polymers .

- Agrochemicals : Functionalized to create herbicides with enhanced leaf permeability via fluorine’s lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.